Cas no 2227856-35-9 (rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine structure
2227856-35-9 structure
Product Name:rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine
CAS No:2227856-35-9
MF:C10H16N2O
MW:180.246842384338
CID:6524512
PubChem ID:165642288
Update Time:2025-07-15

rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine
    • 2227856-35-9
    • EN300-1833245
    • rac-[(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropyl]methanamine
    • Inchi: 1S/C10H16N2O/c1-6-7(5-12-13-6)9-8(4-11)10(9,2)3/h5,8-9H,4,11H2,1-3H3/t8-,9-/m1/s1
    • InChI Key: UBHHTIIDZMJFHW-RKDXNWHRSA-N
    • SMILES: O1C(C)=C(C=N1)[C@@H]1[C@@H](CN)C1(C)C

Computed Properties

  • Exact Mass: 180.126263138g/mol
  • Monoisotopic Mass: 180.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52Ų

rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine Pricemore >>

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rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine Related Literature

Additional information on rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine

Professional Introduction to rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine (CAS No. 2227856-35-9)

Rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2227856-35-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry and drug development.

The molecular structure of rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine is characterized by a cyclopropyl ring substituted with an amine group and an oxazole moiety. The presence of the 5-methyl-1,2-oxazol-4-yl group introduces a significant level of complexity, which contributes to the compound's potential for diverse biological interactions. This structural feature has been explored in various research studies aiming to elucidate its pharmacological effects.

Recent advancements in the field of chemical biology have highlighted the importance of oxazole-containing compounds in drug design. The oxazole ring is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for the binding affinity of drug molecules to their target proteins. In the case of rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine, the 5-methyl substituent on the oxazole ring may further modulate its interactions with biological targets, potentially enhancing its therapeutic efficacy.

One of the most intriguing aspects of this compound is its potential application in the development of neuroprotective agents. Studies have suggested that molecules containing the cyclopropylamine motif may exhibit properties that are beneficial in neurodegenerative diseases. The racemic mixture (rac-(1R,3R)) form of this compound has been investigated for its ability to interact with central nervous system receptors, which could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-yl)cyclopropylmethanamine presents unique challenges due to its complex stereochemistry. The stereochemistry at the 1R and 3R positions necessitates precise synthetic methodologies to ensure high enantiomeric purity. Recent reports have demonstrated innovative approaches using asymmetric catalysis and chiral auxiliaries to achieve efficient synthesis of this compound. These advancements not only facilitate the production of rac-(1R,3R)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-4-y)cyclopropylmethanamine but also provide valuable insights into the development of other complex chiral molecules.

From a computational chemistry perspective, the understanding of the electronic properties and molecular interactions of rac-(1R,3R)-2,2-dimethyl -3-(5-methyl -1 , 2 - oxazol -4 - yl)cyclopropylmethanamine has been enhanced through advanced modeling techniques. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict how this compound interacts with biological targets at an atomic level. These computational studies are crucial for guiding experimental efforts and optimizing drug-like properties such as solubility and metabolic stability.

In vitro studies have begun to reveal the biological profile of rac-(1R , 3 R) - 2 , 2 - dimethyl - 3 - ( 5 - methyl - 1 , 2 - oxazol -4 - yl ) cyclopropylmethanamine . Initial findings suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The cyclopropylamine moiety has been shown to be particularly important for these interactions , highlighting its potential as a pharmacophore in drug discovery efforts. Further research is needed to fully characterize these effects and explore possible therapeutic applications.

The role of proteomics and metabolomics in understanding the effects of rac-(1 R , 3 R) - 2 , 2 - dimethyl - 3 - ( 5 - methyl - 1 , 2 - oxazol -4 - yl ) cyclopropylmethanamine is becoming increasingly evident . By analyzing changes in protein expression and metabolic profiles , researchers can gain insights into how this compound affects cellular processes. These omics approaches are particularly valuable for identifying downstream effects that may not be apparent from traditional biochemical assays.

Future directions in the study of rac-(1 R , 3 R) - 2 , 2 - dimethyl - 3 -(5-methyl-l , 2 oxazol-l l-l ) cyclopropylllethanarnine include exploring its potential as an intermediate in more complex drug candidates . The structural motifs present in this molecule make it a versatile building block for medicinal chemists . By modifying specific functional groups or introducing new moieties , researchers can generate novel compounds with tailored biological activities.

The development of high-throughput screening (HTS) platforms has accelerated the process of identifying bioactive molecules like rac-(l R , lll-r) _?_?_?_?_?_?_?_?_?_?_?. These platforms enable rapid testing of large libraries of compounds against various biological targets , facilitating the discovery process . As HTS technologies continue to evolve , they will play an increasingly important role in evaluating new derivatives derived from rac_(l R _ lll-r)_?

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